2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

Descripción general

Descripción

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a compound related to the active ingredient in the anti-inflammatory agent naproxen. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce pain, inflammation, and stiffness caused by conditions such as arthritis. The compound mentioned is structurally similar to naproxen and is of interest due to its potential applications in pharmaceuticals and its role as an intermediate in the synthesis of related compounds .

Synthesis Analysis

The synthesis of related compounds, such as 2-(6-methoxy-2-naphthyl)propenoic acid, has been described using a practical method involving palladium-catalyzed reactions. The process includes ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of HX to the triple bond, followed by palladium-catalyzed carbonylation of the resulting vinyl halide, and finally alkaline hydrolysis . Additionally, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate, has been improved with the use of environmentally benign reagents, highlighting the importance of sustainable practices in chemical synthesis .

Molecular Structure Analysis

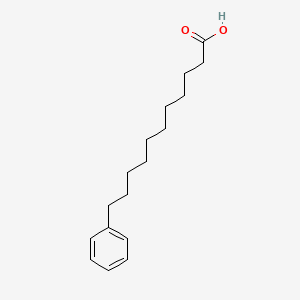

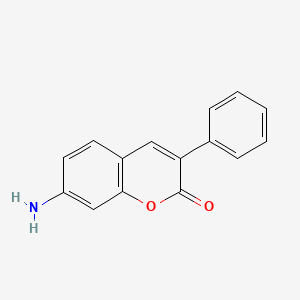

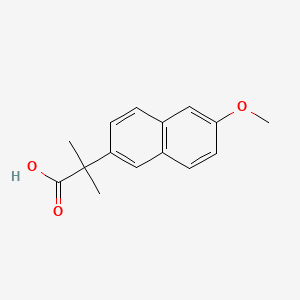

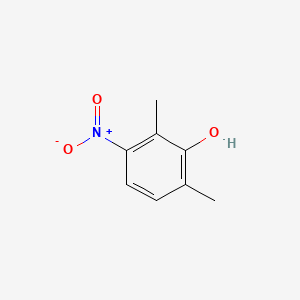

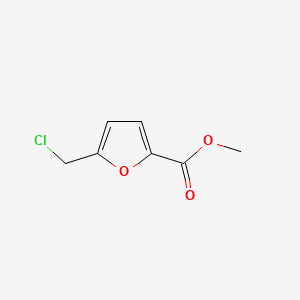

The molecular structure of 2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further linked to a propanoic acid moiety. This structure is crucial for its biological activity and its interactions with biological targets. The stereochemistry of the compound, particularly the (S)-enantiomer, is also significant, as it can influence the drug's effectiveness and safety profile .

Chemical Reactions Analysis

The compound has been used as a reagent in chemical reactions, particularly for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs. It reacts rapidly and selectively with thiol compounds under mild conditions to form stable fluorescent thiol adducts, which can be quantified even in the presence of excess reagent . Additionally, 2-bromoacetyl-6-methoxynaphthalene, a related compound, has been utilized as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids, demonstrating the versatility of these compounds in analytical chemistry .

Physical and Chemical Properties Analysis

The solubility of (S)-Naproxen, a closely related compound, has been studied in various solvents, including methanol, ethanol, acetone, ethyl ethanoate, and propan-2-ol, across a range of temperatures. Understanding the solubility is essential for the formulation of pharmaceuticals and for predicting the behavior of the compound in biological systems. The solubility data were successfully correlated with the semiempirical Apelblat equation, providing a model for predicting solubility under different conditions .

Aplicaciones Científicas De Investigación

Fluorogenic Labeling in HPLC Analysis

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound related to 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, has been used as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for analyzing biologically important thiols. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, facilitating the detection of substances like glutathione and cysteine in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Direcciones Futuras

Future research could focus on the development of novel anti-tumor compounds based on 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid . For instance, one study synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives and evaluated their potential anti-tumor effects .

Propiedades

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPYQQBEYOGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219384 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid | |

CAS RN |

69337-85-5 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)